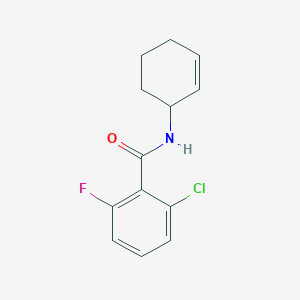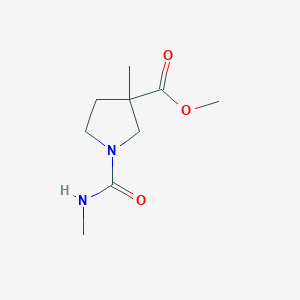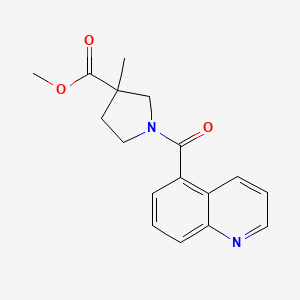
2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of certain types of lymphomas and leukemias. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.
Mecanismo De Acción
2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide binds to the active site of BTK, preventing its activation and subsequent downstream signaling. This leads to inhibition of B-cell receptor signaling and decreased proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inhibiting BTK activity, 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and to enhance the activity of other anti-cancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling without affecting other signaling pathways. However, one limitation of 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide is its potential for off-target effects, which could lead to unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide. One area of interest is the development of combination therapies that include 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide and other anti-cancer agents, such as immunomodulatory drugs or checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict response to 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide treatment. Finally, there is ongoing research to optimize the dosing and administration of 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide involves several steps, including the reaction of 2-chloro-6-fluorobenzoic acid with cyclohex-2-en-1-amine to form the corresponding amide. This amide is then subjected to various chemical reactions, including chlorination and cyclization, to yield the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h2,4-5,7-9H,1,3,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSUYBLATBZNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(propan-2-yl)sulfanyl]phenyl}urea](/img/structure/B7582783.png)


![4-benzyl-N-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B7582800.png)

![1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea](/img/structure/B7582810.png)

![Methyl 3-[(pent-4-enoylamino)methyl]benzoate](/img/structure/B7582826.png)
![1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582837.png)
![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)

![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)

![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)